N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide

Description

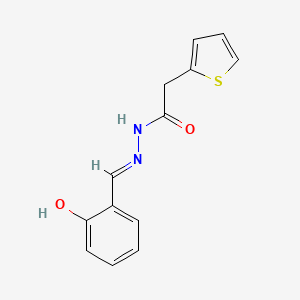

N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is a hydrazone derivative characterized by a 2-hydroxybenzylidene moiety linked to a 2-thienylacetohydrazide backbone. This compound belongs to a class of acylhydrazones known for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula |

C13H12N2O2S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C13H12N2O2S/c16-12-6-2-1-4-10(12)9-14-15-13(17)8-11-5-3-7-18-11/h1-7,9,16H,8H2,(H,15,17)/b14-9+ |

InChI Key |

SAYRTRLWDKCLGL-NTEUORMPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+2-(2-Thienyl)acetohydrazide→N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is synthesized through the condensation reaction between 2-thienylacetohydrazide and 2-hydroxybenzaldehyde. The structure features a hydrazone linkage, which is pivotal for its biological activity. The compound can be characterized using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which provide insights into its functional groups and molecular structure.

Biological Activities

This compound exhibits a wide range of biological activities, making it a subject of interest in medicinal chemistry. Key applications include:

- Antimicrobial Activity : Hydrazone derivatives, including this compound, have shown promising antibacterial effects against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis . Studies indicate that these compounds can inhibit bacterial growth at low concentrations, suggesting their potential as effective antimicrobial agents.

- Anticancer Properties : Several studies have reported the anticancer efficacy of hydrazone compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer (NCI H-522) and ovarian cancer (PA-1) . These findings highlight the potential of this compound in cancer therapy.

- Anti-inflammatory Effects : Research has indicated that hydrazone derivatives can exhibit anti-inflammatory properties. In vivo studies have shown that certain hydrazones reduce inflammation markers, suggesting their utility in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various hydrazone derivatives against M. tuberculosis. The results indicated that compounds with similar structures to this compound showed potent activity at concentrations as low as 3.13 µg/mL . This underscores the compound's potential in developing new antitubercular agents.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of hydrazone derivatives on different cancer cell lines. The study found that compounds structurally related to this compound exhibited IC50 values indicating significant antiproliferative effects against ovarian and lung cancer cells .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed favorable binding affinities, supporting its role as a potential lead compound for further drug development .

Mechanism of Action

The mechanism by which N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its activity is often attributed to the presence of the hydrazone and thienyl groups, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The 2-hydroxybenzylidene moiety is conserved across analogs, enhancing hydrogen-bonding interactions.

- Substitutions like 2-oxoindolinyl (4f) or ethylthio-benzimidazolyl (228) introduce steric and electronic variations, affecting bioactivity .

- Halogenation (e.g., bromo, fluoro in ) may improve lipophilicity and membrane permeability.

Antitumor Activity

- Structural similarity to indole derivatives suggests possible kinase inhibition .

- Coumarin-based analogs (e.g., 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazides) exhibited antioxidant activity, which may synergize with antitumor effects .

Enzyme Inhibition

- Compound 228 (ethylthio-benzimidazolyl derivative) showed potent α-glucosidase inhibition (IC50 = 6.10 μM), outperforming acarbose (IC50 = 378.2 μM). The 2-hydroxybenzylidene group likely contributes to binding via hydrogen bonds .

Neuritogenic Activity

- Compound A5 (triazole-containing analog) induced neurite outgrowth via PI3K/Akt and MEK-ERK pathways, highlighting the role of the 2-hydroxybenzylidene group in neuroregenerative signaling .

Antimicrobial Activity

- N'-(2-Chlorobenzylidene)-2-(7-hydroxycoumarinyl)acetohydrazide (3c) exhibited enhanced antibacterial activity compared to non-halogenated analogs, suggesting halogen substituents improve microbial targeting .

Spectroscopic and Physicochemical Properties

- HR-MS and NMR : The 2-thienyl group in the target compound is expected to produce distinct 1H-NMR signals (e.g., δ ~6.8–7.4 ppm for thiophene protons) and a molecular ion peak near m/z 300–350 .

- Isomerism : Hydrazones like (E)-2-((6-chloropyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibit E/Z isomerism, confirmed by duplicated NMR signals (ratio ~1:4 for E:Z) .

Biological Activity

N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, is synthesized through the condensation of a hydrazide with an aromatic aldehyde, specifically salicylaldehyde. It has been identified as a potential therapeutic agent due to its various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 216.25 g/mol

The compound contains key functional groups that contribute to its biological activity:

- A hydrazone linkage (-C=N-NH-)

- Hydroxy group (-OH)

- Thiophene ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that derivatives of thiophene compounds possess significant activity against various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| This compound | 10.8 |

| Ethambutol | 15.3 |

| Isoniazid | 0.46 |

This data indicates that the compound is competitive with established treatments for tuberculosis, suggesting its potential as a new therapeutic agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, particularly in hormone-resistant tumors. In one study, the compound showed effectiveness against tamoxifen-resistant breast cancer cells (TAMR-MCF-7), highlighting its potential use in treating resistant cancer forms.

Case Study: PLK1 Inhibition

A significant aspect of the biological activity of this compound is its role as a polo-like kinase 1 (PLK1) inhibitor. PLK1 is crucial in cell cycle regulation and is often overexpressed in various cancers.

- Mechanism of Action : The compound interacts with specific molecular targets, forming complexes with metal ions that can modulate enzyme activity and influence cell signaling pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that hydrazone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them promising candidates for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide?

The compound is typically synthesized via a condensation reaction between 2-(thien-2-yl)acetohydrazide and an aldehyde derivative (e.g., 2-hydroxybenzaldehyde). A common method involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with catalytic acid (e.g., HCl) for 4–24 hours, followed by recrystallization from methanol or ethanol to obtain the pure hydrazone . Yields range from 69% to 78%, depending on reaction conditions and purification methods .

Q. How is structural characterization of this hydrazone derivative performed?

Key techniques include:

- SC-XRD (Single-Crystal X-ray Diffraction): Resolves molecular geometry, non-covalent interactions (e.g., π-π stacking), and hydrogen-bonding networks. SHELX software is widely used for refinement .

- NMR Spectroscopy: Confirms regiochemistry and tautomeric forms (E/Z isomerism). For example, distinct peaks for imine protons (δ ~11–12 ppm) and hydroxyl groups (δ ~12 ppm) in DMSO-d6 .

- Elemental Analysis and Mass Spectrometry: Validates purity and molecular weight .

Q. What are the primary biological applications explored for this compound?

Research focuses on anti-inflammatory, anticonvulsant, and enzyme inhibition (e.g., α-glucosidase) activities. For instance, derivatives with hydroxybenzylidene moieties show 71–78% inflammation inhibition in rat models, comparable to Celecoxib . Structure-activity relationship (SAR) studies highlight the importance of substituents on the aromatic rings for modulating efficacy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on non-covalent interactions?

Discrepancies in π-π stacking or hydrogen-bonding strengths observed in SC-XRD data can be addressed using density functional theory (DFT). For example, the Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) calculates interaction energies and electron density distributions to validate experimental geometries . Comparative studies between computed and experimental bond lengths/angles (e.g., C=N vs. C–O distances) resolve ambiguities in tautomeric forms .

Q. What strategies optimize reaction yields when synthesizing hydrazone derivatives with bulky substituents?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky aldehydes.

- Catalysis: Employ microwave-assisted synthesis or acid/base catalysts (e.g., triethylamine) to reduce reaction times from 24 hours to <6 hours .

- Crystallization Techniques: Gradient recrystallization (e.g., methanol/water mixtures) improves purity for derivatives prone to polymorphism .

Q. How do electronic effects in the thienyl and hydroxybenzylidene groups influence biological activity?

- Electron-Withdrawing Groups (EWGs): Chloro or nitro substituents on the benzylidene ring enhance α-glucosidase inhibition (IC50 values as low as 6.84 µM vs. 378 µM for acarbose) by increasing electrophilicity at the hydrazone linkage .

- Electron-Donating Groups (EDGs): Methoxy or hydroxy groups improve anti-inflammatory activity via hydrogen bonding with COX-2 active sites . DFT-based frontier molecular orbital (FMO) analysis quantifies these effects by correlating HOMO-LUMO gaps with bioactivity .

Q. What experimental and computational approaches validate the mechanism of enzyme inhibition?

- Kinetic Studies: Lineweaver-Burk plots differentiate competitive/non-competitive inhibition modes. For α-glucosidase, compound 228 (IC50 = 6.10 µM) shows mixed inhibition, verified via velocity vs. substrate concentration curves .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions. Docking scores for hydroxybenzylidene derivatives align with experimental IC50 trends, highlighting key residues (e.g., ASP307 in α-glucosidase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for hydrazone derivatives?

Variations often arise from:

- Polymorphism: Use DSC (Differential Scanning Calorimetry) to identify crystalline forms.

- Solvent Traces: Ensure complete removal via high-vacuum drying (<0.1 mbar, 24 hours) before characterization .

- Tautomerism: NMR variable-temperature studies distinguish enol-imine vs. keto-amine forms, which affect melting points .

Q. Why do some derivatives exhibit lower-than-expected biological activity despite favorable in silico predictions?

- Membrane Permeability: LogP calculations (e.g., via ChemAxon) may overestimate bioavailability. Adjust substituents to balance hydrophilicity (e.g., –OH groups) .

- Metabolic Instability: LC-MS/MS assays identify hydrolysis-prone hydrazone linkages. Stabilize via cyclization (e.g., forming triazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.